molecular formula C13H14O3 B14212305 Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate CAS No. 768383-25-1

Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate

Cat. No.: B14212305
CAS No.: 768383-25-1
M. Wt: 218.25 g/mol
InChI Key: DRORBGSVPJZIQY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate is an organic compound with a complex structure that includes an ester functional group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-(4-methylphenyl)-2-oxobut-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for efficient mixing and heat transfer. The use of automated systems ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 4-(4-methylphenyl)-2-oxobutanoic acid.

    Reduction: Ethyl 4-(4-methylphenyl)-2-hydroxybut-3-enoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and keto groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylphenyl)-4-pentenoate: Similar structure but with a different position of the double bond.

    Ethyl 4-(4-methylphenyl)-2-oxobutanoate: Lacks the double bond in the but-3-enoate moiety.

Uniqueness

Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both an ester and a keto group, along with the substituted phenyl ring, makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

768383-25-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

DRORBGSVPJZIQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=C(C=C1)C

Origin of Product

United States

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